1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a furan ring, and multiple functional groups such as bromine, methyl, and carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan ring and other functional groups. Key reagents used in the synthesis include 4-bromoaniline, furan-2-carbaldehyde, and 4-methylbenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-chloroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide
- 1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide
Uniqueness
The uniqueness of 1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide lies in its specific combination of functional groups and its potential biological activities. The presence of the bromine atom and the furan ring distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN4O5/c1-18-4-11-22(12-5-18)34-28(37)24-13-6-19(27(36)31-16-23-3-2-14-39-23)15-25(24)33(29(34)38)17-26(35)32-21-9-7-20(30)8-10-21/h2-5,7-12,14,19,24-25H,6,13,15-17H2,1H3,(H,31,36)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCFDMGSDPODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CCC(CC3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.